molecular formula C8H9BClFO3 B14031064 (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid

(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B14031064
M. Wt: 218.42 g/mol
InChI Key: KQCGZLIFRRGZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with chloro, ethoxy, and fluoro groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for the formation of carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 2-chloro-4-ethoxy-3-fluorophenyl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products:

Scientific Research Applications

Chemistry: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes. This compound may be investigated for its ability to interact with specific biological targets, offering insights into enzyme mechanisms and potential therapeutic applications .

Industry: The compound is utilized in the development of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics, optics, and materials science .

Mechanism of Action

The mechanism of action of (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The presence of chloro, ethoxy, and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison: (2-Chloro-4-ethoxy-3-fluorophenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H9BClFO3

Molecular Weight

218.42 g/mol

IUPAC Name

(2-chloro-4-ethoxy-3-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3

InChI Key

KQCGZLIFRRGZFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.